molecular formula C13H8F2O3 B6400145 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid CAS No. 1261891-00-2

3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid

Cat. No.: B6400145
CAS No.: 1261891-00-2
M. Wt: 250.20 g/mol
InChI Key: CSDHWYRFPCRMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorophenylboronic acid and 5-bromosalicylic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 2,6-difluorophenylboronic acid and 5-bromosalicylic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of 3-(2,6-difluorophenyl)-5-oxobenzoic acid.

    Reduction: Formation of 3-(2,6-difluorophenyl)-5-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.

Scientific Research Applications

3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

    3-(2,6-Difluorophenyl)-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

    3-(2,6-Difluorophenyl)-4-hydroxybenzoic acid: Similar structure but with the hydroxyl group in a different position.

Uniqueness: 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and interaction with biological targets. The presence of fluorine atoms also imparts distinct electronic properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(2,6-difluorophenyl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-10-2-1-3-11(15)12(10)7-4-8(13(17)18)6-9(16)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDHWYRFPCRMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689684
Record name 2',6'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-00-2
Record name 2',6'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.